
4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide
Descripción general
Descripción
4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with an acetylphenyl group and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Acetylphenyl Group: The piperazine ring is then reacted with 4-acetylphenyl halide in the presence of a base to introduce the acetylphenyl group.
Introduction of Bromophenyl Group: Finally, the compound is reacted with 2-bromophenyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, offering possibilities for treating neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties contribute to the creation of polymers and other materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The acetylphenyl and bromophenyl groups play a crucial role in binding to these targets, modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-acetylphenyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide
- 4-(4-acetylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- 4-(4-acetylphenyl)-N-(2-iodophenyl)-1-piperazinecarboxamide
Uniqueness
4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Propiedades
IUPAC Name |
4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-14(24)15-6-8-16(9-7-15)22-10-12-23(13-11-22)19(25)21-18-5-3-2-4-17(18)20/h2-9H,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAWYXKHCUQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B4286113.png)
![4,5-dibromo-N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4286123.png)
![6-METHYL-2-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4286129.png)
![1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B4286152.png)
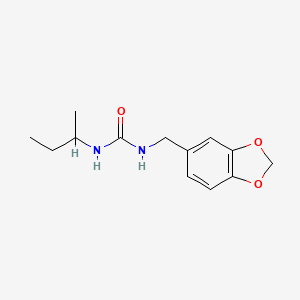
![1-(2-Bromophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea](/img/structure/B4286165.png)
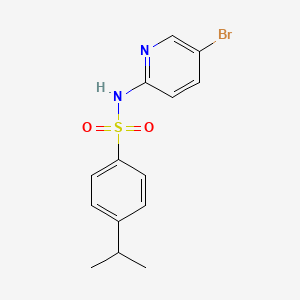
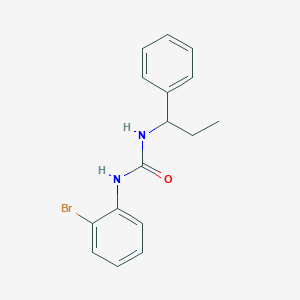
![N-(2-bromophenyl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B4286179.png)
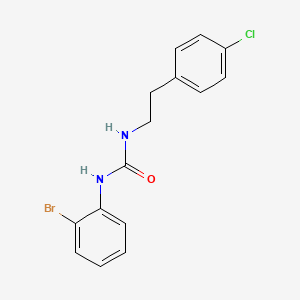
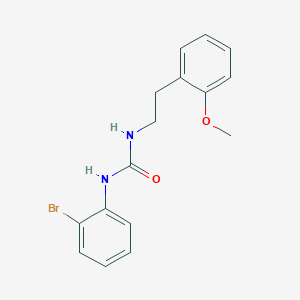

![N-{4-[(butan-2-ylcarbamoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B4286223.png)

